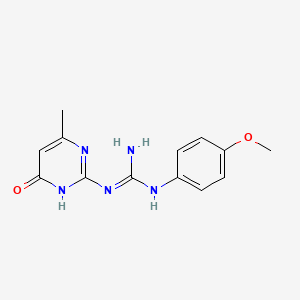
N-(4-methoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
説明
N-(4-methoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tautomerism and Molecular Interactions
Tautomerism of Nucleic Acid Bases : The tautomeric equilibria of nucleic acid bases, including compounds similar to N-(4-methoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, are crucial in understanding their interaction with the environment. Research indicates that molecular interactions can influence the stability of tautomeric forms, potentially affecting biological processes like DNA base pairing and mutation rates (Person et al., 1989).
Therapeutic Applications and Metabolic Pathways
Metformin and Methylglyoxal Scavenging : The interaction of the guanidine group in molecules like metformin with reactive compounds such as Methylglyoxal (MG) illustrates the potential therapeutic significance of similar compounds. MG levels, which are elevated in conditions like diabetes, can be scavenged by guanidine derivatives, leading to the formation of novel metabolites and potentially reducing complications associated with high MG levels (Kinsky et al., 2016).
Guanidine Derivatives in Therapeutics
Biological Activities of Guanidine Compounds : Guanidine-containing compounds play a significant role in therapeutics, offering a spectrum of pharmacological properties. These compounds, including guanidine derivatives, are employed in treating various diseases due to their diverse biochemical and pharmacological properties (Sa̧czewski & Balewski, 2009).
Guanidine-Containing Antifungal Agents : Guanidine groups are integral in a wide range of drugs and biologically active compounds. Specific guanidine-containing derivatives have been identified with antifungal activities, emphasizing the therapeutic potential of these compounds in treating human-relevant fungal pathogens (Baugh, 2022).
Novel Screening Approaches for Guanidine Derivatives : The therapeutic application of guanidine derivatives, including those in synthetic and medicinal chemistry, is a field of ongoing research. These compounds, due to their guanidine moiety, show promise in various therapeutic areas, emphasizing the need for further exploration and novel screening approaches (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Metformin and Autoimmunity : Exploring the role of guanidine derivatives like metformin in immune-modulatory features suggests their potential in treating systemic autoimmune diseases. This highlights the broader application of guanidine derivatives in areas beyond their primary use, offering insights into their role in immunopathological mechanisms and treatment possibilities for immune-mediated diseases (Ursini et al., 2018).
特性
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-8-7-11(19)17-13(15-8)18-12(14)16-9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H4,14,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGPNAUFFJKFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



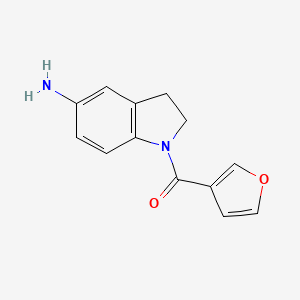
![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)

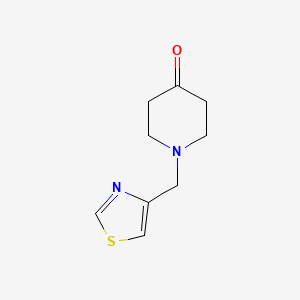
![5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid](/img/structure/B1437369.png)




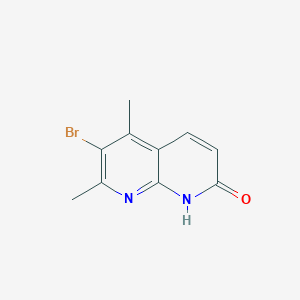

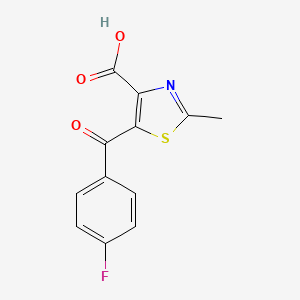
![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)
